molecular formula C22H19ClFN5O2 B2920668 2-(4-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922137-43-7

2-(4-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2920668
CAS No.: 922137-43-7
M. Wt: 439.88
InChI Key: XTXPWWTZMLLPHL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused heterocyclic core with a ketone group at position 2. The structure includes a 4-chlorophenyl moiety attached to the acetamide chain and a 2-fluorobenzyl substituent at position 5 of the pyrazolo-pyrimidine scaffold.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5O2/c23-17-7-5-15(6-8-17)11-20(30)25-9-10-29-21-18(12-27-29)22(31)28(14-26-21)13-16-3-1-2-4-19(16)24/h1-8,12,14H,9-11,13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXPWWTZMLLPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClFN3OC_{20}H_{21}ClFN_3O, and it has a molecular weight of approximately 373.86 g/mol. The structure consists of a chlorophenyl group, a fluorobenzyl moiety, and a pyrazolo-pyrimidine core.

PropertyValue
Molecular FormulaC20H21ClFN3O
Molecular Weight373.86 g/mol
CAS Number537663-74-4

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of similar pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.

  • Mechanism of Action : The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation. Compounds similar to the one have demonstrated significant inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
  • Case Studies : In one study, derivatives were tested for their ability to reduce inflammation in carrageenan-induced paw edema models in rats. The most potent compounds exhibited ED50 values around 8.23 μM, demonstrating their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer properties of pyrazolo[3,4-d]pyrimidines have also been explored extensively.

  • In Vitro Studies : Compounds within this class have shown activity against various cancer cell lines, including colon and breast cancer cells. For instance, derivatives demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against HCT-116 and T47D cell lines respectively .
  • Mechanism : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of these compounds.

  • Substituent Effects : The presence of electron-withdrawing groups such as chlorine and fluorine has been associated with enhanced potency against COX enzymes and cancer cells. For example, compounds with para-substituted phenyl groups showed improved COX-2 selectivity .
  • Core Structure Influence : Modifications on the pyrazolo-pyrimidine core can significantly affect biological activity. Variations in substituents on the nitrogen atoms or carbon backbone can lead to different pharmacological profiles.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and related pyrazolo[3,4-d]pyrimidinone derivatives:

Compound Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound: 2-(4-Chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide C₂₂H₁₈ClFN₅O₂ (deduced) ~443.86 - 4-Chlorophenyl (acetamide)
- 2-Fluorobenzyl (pyrimidinone)
Enhanced lipophilicity due to halogenated aryl groups; potential for π-π stacking interactions .
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-Methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide C₂₅H₂₃Cl₂N₅O₃ 520.39 - 2,4-Dichlorophenoxy
- 4-Methylbenzyl
Higher molecular weight and Cl count; increased steric bulk may reduce solubility .
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide C₂₄H₂₀FN₇O₂ 465.47 - 4-Fluorophenyl (acetamide)
- Phenyl (pyrimidinone)
Dual fluorophenyl/phenyl groups may enhance target selectivity; lower Cl content reduces toxicity risk .
2-(4-Chlorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide C₂₀H₁₆ClN₅O₃ 409.80 - 4-Chlorophenoxy
- p-Tolyl (pyrimidinone)
Compact structure with methyl group (p-tolyl); likely improved metabolic stability .

Structural and Functional Insights:

In contrast, the 4-methylbenzyl group in provides electron-donating effects, which may alter binding kinetics . Chlorine vs.

Linker Variations :

  • The ethyl linker in the target compound offers greater rotational freedom than the direct acetamide attachment in , possibly enhancing conformational adaptability during target binding .

The target compound’s 2-fluorobenzyl group may mimic ATP’s adenine ring, a common feature in kinase inhibitors .

Computational Modeling:

  • Tools like AutoDock4 () and Multiwfn () could predict binding affinities and electron-density distributions.

Q & A

Q. Example Workflow :

Screening : Plackett-Burman design identifies critical parameters.

Optimization : Central Composite Design (CCD) refines conditions.

Validation : Confirmatory runs within ±5% error margin.

Advanced: How to address solubility challenges in biological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO:PBS (10:90 v/v) or cyclodextrin-based formulations to achieve ≥1 mM solubility .
  • Protonation State Adjustment : Modify pH to ionize the acetamide group (pKa ~8.5), enhancing aqueous solubility .
  • Structural Analogues : Introduce sulfonate or phosphate groups to the phenyl ring while monitoring activity retention (e.g., IC50 shifts <2-fold) .

Basic: What safety protocols are essential for handling halogenated intermediates?

Methodological Answer:

  • Ventilation : Use fume hoods for reactions involving 4-chlorophenyl or 2-fluorobenzyl groups to avoid inhalation .
  • Waste Management : Halogenated byproducts (e.g., Cl−/F− ions) require neutralization with Ca(OH)2 before disposal .
  • PPE : Nitrile gloves and lab coats prevent dermal exposure, which can cause dermatitis .

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